5-Oxo-tetrahydro-furan-3-carbaldehyde
Description
Structural Classification within Heterocyclic Chemistry
From a structural standpoint, 5-Oxo-tetrahydro-furan-3-carbaldehyde belongs to the class of heterocyclic compounds. Specifically, it is a derivative of tetrahydrofuran (B95107), a saturated five-membered ring containing one oxygen atom. The presence of a carbonyl group (C=O) at the 5-position classifies it as a lactone, which is a cyclic ester. More precisely, it is a γ-butyrolactone, a structural motif consisting of an aliphatic five-membered ring with a ketone group on the carbon adjacent to the ring's oxygen atom. hmdb.ca
The molecule is further functionalized with a carbaldehyde group (–CHO) at the 3-position of the ring. This dual functionality—a stable lactone ring and a reactive aldehyde group—makes it a unique building block in organic synthesis. The stereochemistry at the 3-position introduces the possibility of chirality, although the compound is often handled as a racemic mixture.
Significance of Tetrahydrofuranone and Aldehyde Moieties in Advanced Organic Synthesis Research
The value of this compound in research is derived from the distinct and complementary chemical nature of its two primary structural features: the tetrahydrofuranone core and the aldehyde functional group.
The Tetrahydrofuranone Moiety:
The furanone ring system, and its saturated tetrahydrofuranone variant, is a privileged scaffold in medicinal chemistry. nih.gov These five-membered oxygen-containing heterocycles are integral components of numerous natural products and synthetic molecules that exhibit a wide spectrum of biological activities. nih.gov The tetrahydrofuran ring is a key structural unit in many pharmaceuticals and other bioactive compounds. nih.gov The presence of this nucleus in biologically active compounds has established it as an indispensable motif for the design and development of new therapeutic agents. nih.gov Research has shown that compounds containing the furanone scaffold are associated with various therapeutic applications, including anti-inflammatory, anticancer, antibacterial, and antifungal properties. nih.gov For instance, certain substituted tetrahydrofurans have been investigated for their potential as COX-2 inhibitors.
The Aldehyde Moiety:
Aldehydes are one of the most fundamental and versatile functional groups in organic chemistry. mdpi.com The aldehyde group in a heterocyclic compound like this compound serves as a powerful handle for a vast array of chemical transformations. It is a key precursor for creating more complex molecular architectures. nih.govrsc.org
In the context of heterocyclic synthesis, aldehydes are instrumental in:
Multicomponent Reactions: The reactivity of aldehydes allows them to participate in multicomponent reactions, which are highly efficient processes for building molecular complexity in a single step. researchgate.net
Cyclization and Annulation Reactions: Heterocyclic aldehydes are frequently used as electrophilic partners in reactions that form new rings, enabling the construction of fused or spiro-heterocyclic systems. nih.govrsc.orgresearchgate.net
Functional Group Interconversion: The aldehyde can be readily oxidized to a carboxylic acid, reduced to an alcohol, or converted into imines, alkenes (via Wittig-type reactions), and other functional groups, providing immense synthetic flexibility.
Cross-Coupling Reactions: Modern synthetic methods, such as the Suzuki cross-coupling, can be employed with heterocyclic aldehydes to form new carbon-carbon bonds, linking the heterocyclic core to other molecular fragments. mdpi.comresearchgate.net
The combination of the biologically relevant tetrahydrofuranone scaffold with the synthetically versatile aldehyde group makes this compound a compound of significant interest for the synthesis of novel chemical entities with potential applications in medicinal chemistry and materials science.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-oxooxolane-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3/c6-2-4-1-5(7)8-3-4/h2,4H,1,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGFRDLDPADMCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1=O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reaction Mechanisms of 5 Oxo Tetrahydro Furan 3 Carbaldehyde
Reactions Involving the Aldehyde Functionality
The aldehyde group is a primary site of reactivity in 5-Oxo-tetrahydro-furan-3-carbaldehyde, participating in a range of transformations typical of aliphatic aldehydes.
Nucleophilic addition is a fundamental reaction of aldehydes, where a nucleophile attacks the electrophilic carbonyl carbon. This process leads to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol. libretexts.orgmasterorganicchemistry.com
A classic example of nucleophilic addition is the Grignard reaction . While specific studies on this compound are not prevalent in readily accessible literature, the reaction would be expected to proceed with an organomagnesium halide (R-MgX). The nucleophilic alkyl or aryl group from the Grignard reagent would attack the aldehyde carbonyl, and subsequent acidic workup would yield a secondary alcohol.
Another significant nucleophilic addition is the Wittig reaction , which converts aldehydes and ketones into alkenes. evitachem.com The reaction involves a phosphorus ylide (a Wittig reagent) attacking the aldehyde. This is followed by the formation of a betaine (B1666868) intermediate and an oxaphosphetane, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. The specific stereochemical outcome (E or Z alkene) would depend on the nature of the substituents on the ylide.
Condensation reactions are crucial for forming carbon-carbon bonds. The aldehyde functionality of this compound can readily participate in such transformations.
The Knoevenagel condensation is a prominent example, involving the reaction of an aldehyde with an active methylene (B1212753) compound in the presence of a basic catalyst. researchgate.net For instance, the reaction of a furan-2-carbaldehyde derivative with malononitrile (B47326), catalyzed by a base, is a well-established method for synthesizing substituted alkenes. nih.gov It is anticipated that this compound would react similarly with active methylene compounds like malononitrile or ethyl cyanoacetate (B8463686) to yield the corresponding α,β-unsaturated products.
The following table outlines a representative Knoevenagel condensation reaction based on analogous furan (B31954) derivatives:
| Reactant 1 | Reactant 2 (Active Methylene Compound) | Catalyst | Product Type |
| Aldehyde (e.g., Furan-2-carbaldehyde) | Malononitrile | Basic (e.g., Piperidine, NaOH) | 2-(Furan-2-ylmethylene)malononitrile |
This table is illustrative and based on the reactivity of similar compounds.
The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation of the aldehyde can be achieved using various oxidizing agents. A classic laboratory method for aldehyde identification and oxidation is the use of Tollens' reagent ([Ag(NH₃)₂]⁺), which oxidizes the aldehyde to a carboxylate anion and produces a characteristic silver mirror. moldb.com Milder oxidizing agents are generally preferred to avoid affecting other parts of the molecule. The oxidation of this compound would yield 5-oxotetrahydrofuran-3-carboxylic acid. guidechem.com
Reduction of the aldehyde to a primary alcohol can be accomplished using hydride-reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this purpose, as it typically does not reduce esters. evitachem.comresearchgate.net The reaction of this compound with sodium borohydride would be expected to selectively reduce the aldehyde, yielding 3-(hydroxymethyl)-tetrahydrofuran-2-one.
A summary of these transformations is presented below:
| Transformation | Reagent | Product |
| Oxidation | Tollens' Reagent ([Ag(NH₃)₂]⁺) | 5-Oxotetrahydrofuran-3-carboxylic acid |
| Reduction | Sodium Borohydride (NaBH₄) | 3-(Hydroxymethyl)tetrahydrofuran-2-one |
This table is based on established chemical principles for aldehyde transformations.
Reactions Involving the Lactone (Ketone) Functionality
The lactone ring in this compound also presents a site for chemical reactions, primarily involving nucleophilic attack at the ester carbonyl carbon.
The carbonyl group of the lactone is an electrophilic center that can be attacked by nucleophiles. This reaction is a form of nucleophilic acyl substitution. Strong nucleophiles, such as amines or alkoxides, can attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent reformation of the carbonyl double bond can result in the expulsion of the ring oxygen as a leaving group, leading to ring-opening.
For instance, reaction with an amine (aminolysis ) would lead to the formation of an amide, while reaction with an alcohol in the presence of an acid or base catalyst (alcoholysis ) would result in the formation of an ester.
The stability of the tetrahydrofuranone ring makes it less susceptible to ring-opening than more strained lactones. However, under certain conditions, ring-opening can be induced.
Hydrolysis , the reaction with water, can lead to the opening of the lactone ring to form a hydroxy carboxylic acid. This reaction is typically slow but can be catalyzed by either acid or base. Acid catalysis involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. The product of the hydrolysis of this compound would be 4-hydroxy-2-(hydroxymethyl)butanoic acid, assuming the aldehyde is also hydrated or reduced depending on the conditions.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) can also effect the ring-opening of lactones. LiAlH₄ would reduce both the aldehyde and the lactone, leading to the formation of a diol. In the case of this compound, treatment with LiAlH₄ would be expected to yield a triol, specifically 3,4-dihydroxy-1-butanol.
| Reaction | Conditions | Product Type |
| Aminolysis | Amine (RNH₂) | Amide |
| Alcoholysis | Alcohol (ROH), Acid/Base Catalyst | Ester |
| Hydrolysis | Water, Acid/Base Catalyst | Hydroxy Carboxylic Acid |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Diol/Triol |
This table outlines the expected products from reactions involving the lactone functionality.
Derivatization at the Alpha-Carbon to the Ketone
The carbon atom at the C4 position, being alpha to the carbonyl group of the γ-butyrolactone ring, possesses acidic protons. This acidity facilitates the formation of an enolate intermediate under basic conditions, which can then react with a variety of electrophiles. This reactivity provides a powerful tool for introducing substituents at the C4 position, leading to a diverse range of derivatives.
The general strategy for alpha-alkylation involves deprotonation with a strong, non-nucleophilic base followed by quenching the resulting enolate with an electrophile. The presence of the electron-withdrawing carbaldehyde group at the C3 position is expected to increase the acidity of the C4 protons, potentially allowing for the use of milder bases compared to unsubstituted γ-butyrolactone.
A common method for the α-alkylation of γ-butyrolactone involves the use of bases like lithium diisopropylamide (LDA) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) at low temperatures. The enolate formed can then react with alkyl halides to yield α-alkylated products. An alternative two-step method involves a condensation reaction with an aldehyde, followed by the reduction of the resulting double bond.
Table 1: Representative Alpha-Alkylation of γ-Butyrolactone Analogs
| Reaction Type | Base/Catalyst | Electrophile/Reagent | Product Type | Reference |
|---|---|---|---|---|
| Direct Alkylation | Lithium diisopropylamide (LDA) | Methyl iodide, Allyl bromide | α-Alkyl-γ-butyrolactone | |
| Condensation-Reduction | MeONa or EtONa | Aldehydes, then Pd/C, Sodium hypophosphite | α-Alkyl-γ-butyrolactone |
Reactions Involving the Tetrahydrofuran Ring System
The inherent strain and electronic properties of the substituted tetrahydrofuran ring, particularly the lactone functionality, allow for a variety of transformations that modify the core heterocyclic structure.
Ring-Opening and Ring-Expansion Processes
Ring-Opening Reactions: The γ-butyrolactone moiety within this compound is susceptible to nucleophilic attack, leading to ring-opening. This reaction is fundamental to the polymerization of γ-butyrolactone, which, despite being thermodynamically challenging due to the stability of the five-membered ring, can proceed under specific conditions. Basic hydrolysis, for instance, readily opens the lactone to form the corresponding γ-hydroxybutyrate salt.
In addition to polymerization, catalytic oxidative ring-opening of the tetrahydrofuran core can occur. For example, diiron complexes in the presence of dioxygen and phosphines have been shown to cleave the C-C bond of THF, yielding products like 3-hydroxypropylformate. Frustrated Lewis pairs (FLPs) have also been theoretically and experimentally shown to facilitate the ring-opening of THF. These reactions highlight pathways through which the core scaffold of the title compound could be deconstructed.
Ring-Expansion Reactions: The tetrahydrofuran ring can undergo expansion to form larger heterocyclic systems. A notable example involves the oxidation of a 2-phenylhydrazono-γ-butyrolactone, which rearranges to a six-membered tetrahydro-1,3-oxazine-2,4-dione derivative in high yield. This type of transformation, proceeding through a rearrangement of an intermediate, provides a synthetic route to different heterocyclic frameworks from a γ-butyrolactone precursor. Such a strategy could potentially be applied to derivatives of this compound.
Table 2: Ring-Opening and Ring-Expansion Reactions of Tetrahydrofuran and γ-Butyrolactone Derivatives
| Process | Reagents/Conditions | Resulting Structure | Reference |
|---|---|---|---|
| Ring-Opening Polymerization | Various catalysts (e.g., Al(OiPr)3) | Poly(butyrolactone) oligomers | |
| Catalytic Oxidative Ring-Opening | Diiron complexes, O2, Triarylphosphines | 3-Hydroxypropylformate | |
| FLP-Mediated Ring-Opening | Dimethylxanthene backbone Al/P-FLP | Ring-opened product | |
| Rearrangement Ring-Expansion | Oxidation of a 2-phenylhydrazono derivative | Tetrahydro-1,3-oxazine-2,4-dione |
Substitution Reactions within the Ring Framework
Achieving substitution directly on the saturated carbon framework of the tetrahydrofuran ring is challenging without activating groups. However, synthetic strategies often rely on intramolecular cyclization of acyclic precursors bearing appropriate functional groups to build the substituted ring system. For a pre-formed ring like in this compound, substitution reactions would likely require initial functionalization.
One conceptual approach involves the reduction of the lactone to a lactol (a cyclic hemiacetal). The hydroxyl group of the lactol could then be activated and displaced by a nucleophile. Alternatively, the introduction of a double bond into the ring, followed by addition reactions, could provide a pathway to substituted derivatives. A redox-relay Heck reaction, for instance, has been used to access cyclic hemiacetals from cis-butene-1,4-diol, which can then be converted to a range of disubstituted tetrahydrofurans.
Redox Transformations Affecting the Ring Structure
The redox chemistry of this compound can target either the substituents or the ring itself. Transformations affecting the ring structure primarily involve the reduction of the lactone carbonyl or oxidation of the ring carbons.
Oxidation: The selective oxidation of tetrahydrofuran to γ-butyrolactone is a known industrial process. Since the title compound already contains the γ-butyrolactone structure, further oxidation of the ring would require harsh conditions and likely lead to ring-opening and degradation. For example, overoxidation can lead to cleavage of the THF ring and formation of products like gamma-hydroxybutyric acid (GHBA).
Reduction: The reduction of the lactone carbonyl group is a significant transformation of the ring structure. Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), would reduce both the lactone and the aldehyde, leading to a ring-opened 1,2,4-butanetriol (B146131) derivative. The reduction of the lactone moiety to the corresponding diol effectively cleaves the cyclic ether ester linkage. Milder reducing agents might selectively reduce the aldehyde, but reduction of the lactone inherently involves C-O bond cleavage and ring opening.
Table 3: Redox Transformations of the Tetrahydrofuran/γ-Butyrolactone Ring
| Transformation | Reagents | Product Type | Reference |
|---|---|---|---|
| Oxidation of THF ring | H₂O₂, ZnFe₂O₄ nanoparticles | γ-Butyrolactone (GBL) | |
| Reduction of Lactone | Lithium aluminum hydride (LiAlH₄) | Ring-opened diol | Inferred |
Stereochemical Aspects and Control in 5 Oxo Tetrahydro Furan 3 Carbaldehyde Chemistry
Analysis of Enantiomeric Purity and Diastereomeric Ratios in Synthetic Products
The successful synthesis of a specific stereoisomer of a substituted γ-butyrolactone requires precise methods for determining the enantiomeric and diastereomeric purity of the resulting products. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and reliable technique for separating and quantifying enantiomers, allowing for the determination of enantiomeric excess (e.e.). For diastereomers, both HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely employed.
Proton NMR (¹H NMR) is particularly powerful for assigning relative configurations in the γ-butyrolactone ring system. rsc.org The coupling constants and Nuclear Overhauser Effect (NOE) signals provide crucial information about the spatial proximity of protons, which can be used to differentiate between cis and trans isomers. rsc.org Advanced NMR techniques, such as Double Pulsed Field Gradient Spin Echo NOE (DPFGSE-NOE) experiments, have been effectively used to elucidate the stereochemistry of complex γ-butyrolactones by observing NOE contacts between protons on stereocenters and diastereotopic methylene (B1212753) protons. nih.gov
In synthetic routes targeting substituted γ-butyrolactones, a wide range of diastereomeric ratios (d.r.) and enantiomeric excesses have been reported, depending on the chosen methodology. For instance, catalytic asymmetric methods often yield products with exceptional enantiopurity. The Rh/ZhaoPhos-catalyzed asymmetric hydrogenation of γ-butenolides, for example, produces chiral γ-butyrolactones with up to >99% conversion and 99% e.e. nih.govsemanticscholar.org Similarly, Mannich-type reactions utilizing chiral phosphoric acid catalysts can achieve excellent stereocontrol, with reported diastereomeric ratios up to 19:1 and enantiomeric ratios of 99:1. scielo.br The table below summarizes stereoselectivity achieved in the synthesis of various γ-butyrolactone structures, illustrating the high levels of control possible.
| Reaction Type | Catalyst/Reagent | Substrate Type | Stereoselectivity Achieved | Reference |
|---|---|---|---|---|
| Asymmetric Hydrogenation | Rh/ZhaoPhos | γ-Butenolides | Up to >99% e.e. | nih.govsemanticscholar.org |
| Tandem Aldol (B89426)/Cyclization | Chiral Tin Dibromide | β,γ-Didehydro-γ-lactones | Up to 99% e.e. (trans selective) | nih.gov |
| Mannich-type Reaction | Chiral Phosphoric Acid | Azlactones and Aldimines | Up to 19:1 d.r., 99:1 e.r. | scielo.br |
| Mukaiyama-Michael Addition | N,N'-dioxide-Ni(OTf)₂ | Silyloxyfuran and Indol-2-ones | >19:1 d.r., 97% e.e. | researchgate.net |
| Direct Aldol Reaction | Magnesium Salts / Chiral Auxiliary | Chiral Imide and Aldehyde | Up to 32:1 d.r. (anti selective) | researchgate.net |
Impact of Chiral Catalysts and Auxiliaries on Stereoselectivity
The development of chiral catalysts and auxiliaries has been instrumental in achieving high stereoselectivity in the synthesis of γ-butyrolactones. These tools create a chiral environment during the reaction, directing the formation of one stereoisomer over others.
Chiral Catalysts: Catalytic asymmetric synthesis is a highly efficient strategy that uses a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. acs.org
Transition Metal Catalysts: Chiral metal complexes are widely used. For instance, rhodium complexes with chiral phosphine (B1218219) ligands like ZhaoPhos are highly effective for the asymmetric hydrogenation of unsaturated lactones (butenolides) to produce chiral γ-butyrolactones. nih.govsemanticscholar.org Nickel(II) complexes with N,N'-dioxide ligands have proven successful in catalyzing asymmetric vinylogous addition reactions to create vicinal quaternary-tertiary stereocenters. researchgate.net
Organocatalysts: Small organic molecules can also act as powerful chiral catalysts. Chiral phosphoric acids, for example, can activate both nucleophile and electrophile through a dual hydrogen-bonding mode, enabling highly diastereo- and enantioselective Mannich reactions for the synthesis of complex lactones. scielo.br
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed.
Evans Oxazolidinones: These are among the most reliable and widely used chiral auxiliaries. researchgate.netnih.gov By attaching an acyl group to the nitrogen of the oxazolidinone, the resulting imide can be enolized and reacted with electrophiles, such as aldehydes in an aldol reaction, with a very high degree of stereocontrol. wikipedia.orgnih.gov The rigid structure of the auxiliary blocks one face of the enolate, forcing the electrophile to approach from the less hindered side. researchgate.net
Sulfur-Based Auxiliaries: Chiral auxiliaries derived from amino acids, such as thiazolidinethiones and oxazolidinethiones, have also demonstrated excellent stereocontrol in aldol, Michael, and alkylation reactions. scielo.org.mx
SAMP/RAMP: Auxiliaries developed by Enders, such as (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP), are effective for the asymmetric alkylation of ketones and aldehydes, a strategy that can be adapted for the synthesis of substituted lactone precursors.
| Strategy | Example | Typical Application | Mode of Action | Reference |
|---|---|---|---|---|
| Chiral Catalyst | Rh/ZhaoPhos | Asymmetric Hydrogenation | Creates a chiral coordination environment around the metal center. | nih.gov |
| Chiral Catalyst | Chiral Phosphoric Acid | Mannich Reaction | Dual hydrogen-bond activation of both reactants in a defined transition state. | scielo.br |
| Chiral Auxiliary | Evans Oxazolidinone | Asymmetric Aldol Reaction | Steric hindrance from the auxiliary directs the approach of the electrophile. | researchgate.netnih.gov |
| Chiral Auxiliary | Camphorsultam | Asymmetric Alkylation | Rigid bicyclic structure provides effective facial shielding of the enolate. | nih.gov |
| Chiral Auxiliary | (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) | Asymmetric α-Alkylation | Forms a chiral hydrazone which directs the approach of alkylating agents. |
Mechanistic Insights into Stereochemical Induction and Retention
Understanding the mechanism of stereochemical induction is key to designing and optimizing asymmetric syntheses. The stereochemical outcome of a reaction can be governed by kinetic or thermodynamic control. In some cyclization reactions leading to tetrahydrofurans, the product stereochemistry is thermodynamically controlled, meaning the initially formed isomers can interconvert under the reaction conditions to yield the most stable diastereomer as the major product. rsc.orgnih.gov
More commonly in asymmetric synthesis, the reaction is under kinetic control, where the stereoselectivity is determined by the difference in the activation energies of the competing pathways leading to the various stereoisomers. The structure of the transition state is therefore paramount.
Catalyst-Controlled Induction: In catalyst-controlled reactions, the chiral catalyst organizes the substrates in a well-defined, low-energy transition state. For example, in the vinylogous Mukaiyama aldol reaction, it is proposed that a chiral metal complex coordinates to the aldehyde, enforcing a specific facial approach by the silyloxyfuran nucleophile. acs.org Similarly, bifunctional catalysts like chiral thioureas or phosphoric acids use non-covalent interactions, such as hydrogen bonding, to lock the reactants into a rigid assembly that favors one stereochemical outcome. scielo.br
Substrate-Controlled Induction: In the absence of an external chiral influence, the existing stereocenters in the substrate can direct the formation of new ones. This is known as substrate-controlled diastereoselection. For γ-butyrolactones, chelation control is a common mechanistic feature. In reactions mediated by Lewis acids like TiCl₄ or SnCl₄, the Lewis acid can coordinate to both the carbonyl oxygen of the lactone and another heteroatom in the substrate, creating a rigid cyclic transition state that restricts conformational freedom and directs the approach of a reagent. nih.gov
Stereochemical Retention: In some transformations, the stereochemical integrity of a starting material is completely preserved in the product. For example, the conversion of 1-iodomethyl-1,5-bisepoxides to substituted tetrahydrofurans via a zinc-mediated elimination/cyclization sequence proceeds with complete preservation of diastereomeric purity. nih.gov This implies that the mechanism does not involve intermediates that could lead to loss of stereochemical information, such as planar carbocations.
Stereoselective Derivatization Strategies Utilizing Chiral Reagents
Once a chiral center is established in the 5-Oxo-tetrahydro-furan-3-carbaldehyde scaffold, it can be used to direct the stereochemistry of subsequent transformations, particularly at the reactive aldehyde group. This substrate-controlled approach is a cornerstone of stereoselective synthesis.
A primary strategy involves the nucleophilic addition to the carbonyl group of the carbaldehyde. The existing stereocenter at the C3 position of the furanone ring would exert a directing effect on the incoming nucleophile, a phenomenon known as 1,2-asymmetric induction. According to established models like the Felkin-Anh model, the nucleophile will preferentially attack the carbonyl carbon from the least hindered face, leading to one diastereomeric alcohol as the major product. The degree of selectivity would depend on the steric bulk of the nucleophile and the substituents on the lactone ring.
Alternatively, chiral reagents can be employed to achieve high stereoselectivity, overriding or enhancing the inherent diastereoselectivity of the substrate.
Chiral Reducing Agents: The reduction of the aldehyde to a primary alcohol can be performed stereoselectively using chiral reducing agents. For example, Corey-Bakshi-Shibata (CBS) reagents, which are chiral oxazaborolidines used in catalytic amounts with a stoichiometric borane (B79455) source, are highly effective for the enantioselective reduction of prochiral ketones and can be adapted for the diastereoselective reduction of chiral aldehydes.
Chiral Nucleophiles: The addition of chiral organometallic reagents or the use of chiral ligands with organometallic reagents (e.g., adding diethylzinc (B1219324) in the presence of a chiral amino alcohol) can lead to the formation of secondary alcohols with high diastereomeric and enantiomeric purity.
Another form of derivatization involves the use of chiral derivatizing agents (CDAs) for analytical purposes. To determine the enantiomeric purity of a chiral sulfinamide, for instance, it can be reacted with a chiral diol and an achiral boronic acid to form a mixture of diastereomeric sulfiniminoboronate esters. acs.org The ratio of these diastereomers, which can be quantified by NMR, directly reflects the enantiomeric purity of the original sulfinamide. acs.org A similar strategy could be envisioned for this compound, where reaction with a chiral reagent would create diastereomers for analytical characterization.
Computational and Spectroscopic Investigations of 5 Oxo Tetrahydro Furan 3 Carbaldehyde
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D, 2D, NOE, HMBC, COSY) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 5-Oxo-tetrahydro-furan-3-carbaldehyde. While extensive dedicated experimental spectra for this specific molecule are not widely published, a detailed analysis can be predicted based on the known chemical shifts of its constituent functional groups—a saturated γ-butyrolactone ring and an aldehyde group at the C3 position.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton, the methine proton at C3, and the diastereotopic methylene (B1212753) protons at C2 and C4. The aldehyde proton (CHO) would appear as a doublet in the downfield region, typically around 9.7-9.8 ppm, due to coupling with the adjacent C3 proton. The proton at C3, being attached to a stereocenter and flanked by the aldehyde and a methylene group, would likely resonate as a multiplet. The two protons at C4 (adjacent to the ring oxygen) are expected to be diastereotopic and would appear as distinct multiplets, likely in the range of 4.2-4.5 ppm. Similarly, the C2 methylene protons, adjacent to the carbonyl group, would also be diastereotopic and resonate as separate multiplets at approximately 2.5-2.9 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum would be characterized by five distinct signals. The most downfield signal would correspond to the lactone carbonyl carbon (C5), typically appearing around 175-180 ppm. The aldehyde carbonyl carbon (C=O) would also be significantly downfield, expected in the region of 195-200 ppm. The carbon attached to the ring oxygen (C4) would resonate around 65-75 ppm. The methine carbon bearing the aldehyde group (C3) and the methylene carbon adjacent to the lactone carbonyl (C2) would appear in the aliphatic region.
2D NMR Techniques:
COSY (Correlation Spectroscopy): A COSY experiment would be instrumental in confirming the proton-proton coupling network. It would show correlations between the aldehyde proton and the C3 proton, between the C3 proton and the C2 methylene protons, and between the C3 proton and the C4 methylene protons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy would reveal long-range (2-3 bond) correlations between protons and carbons. Key correlations would include the aldehyde proton to the C3 and C2 carbons, and the C4 protons to the C5 carbonyl carbon, definitively establishing the connectivity of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon, allowing for unambiguous assignment of the carbon signals.
NOE (Nuclear Overhauser Effect): NOE experiments could provide information about the spatial proximity of protons, helping to determine the relative stereochemistry of the substituent at the C3 position in relation to the lactone ring.
In the absence of extensive experimental data, computational methods, such as Density Functional Theory (DFT) and machine learning algorithms, are increasingly used to predict NMR spectra with high accuracy, providing a valuable tool for structural confirmation. nih.govnih.govrsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-C=O | 9.7-9.8 (d) | - |
| C=O (Aldehyde) | - | 195-200 |
| H3 | Multiplet | ~45-55 |
| H2a, H2b | 2.5-2.9 (m, m) | ~30-40 |
| H4a, H4b | 4.2-4.5 (m, m) | ~65-75 |
| C5 (Lactone) | - | 175-180 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in this compound.
IR Spectroscopy: The IR spectrum is expected to be dominated by two strong absorption bands in the carbonyl stretching region. The lactone carbonyl (C=O) stretch typically appears at a high frequency, around 1770-1800 cm⁻¹, characteristic of a five-membered ring ester which has significant ring strain. The aldehyde carbonyl stretch would be observed at a slightly lower frequency, in the range of 1720-1740 cm⁻¹. Another key diagnostic feature for the aldehyde group is the presence of two weak C-H stretching bands around 2820 cm⁻¹ and 2720 cm⁻¹, often referred to as Fermi doublets. The spectrum would also show C-O stretching vibrations for the ester linkage and C-H stretching and bending vibrations for the aliphatic CH and CH₂ groups.
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. While the carbonyl stretches would also be visible in the Raman spectrum, they are typically weaker than in the IR. The C-C bond vibrations within the furanone ring would be more prominent. Water is a weak Raman scatterer, making this technique advantageous for studying samples in aqueous media.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) |
| Aldehyde | C-H Stretch | ~2820, ~2720 | Weak |
| Aldehyde | C=O Stretch | 1720-1740 | Strong |
| Lactone | C=O Stretch | 1770-1800 | Strong |
| Lactone | C-O Stretch | 1150-1250 | Strong |
| Alkane | C-H Stretch | 2850-2960 | Medium |
| Alkane | CH₂ Bend | ~1465 | Medium |
Mass Spectrometry (HRMS, CI) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺), allowing for the unambiguous determination of the elemental formula, C₅H₆O₃.
Fragmentation Analysis: Under electron ionization (EI), this compound is expected to undergo characteristic fragmentation. The molecular ion peak (m/z = 114) might be observed. Key fragmentation pathways would include:
Loss of the formyl radical (•CHO): This α-cleavage adjacent to the aldehyde would result in a fragment at m/z 85.
Loss of a hydrogen radical (•H): Cleavage of the aldehydic C-H bond would produce a strong acylium ion peak at m/z 113.
Ring fragmentation: The lactone ring can undergo cleavage, leading to the loss of small neutral molecules like carbon monoxide (CO, 28 Da) or ethylene (B1197577) (C₂H₄, 28 Da), resulting in various smaller fragment ions. For example, a retro-Diels-Alder type reaction could lead to characteristic fragments.
Chemical Ionization (CI): CI is a softer ionization technique that typically results in less fragmentation and a more prominent protonated molecule peak ([M+H]⁺ at m/z 115), which is useful for confirming the molecular weight.
Table 3: Expected Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Identity |
| 114 | [C₅H₆O₃]⁺ (Molecular Ion) |
| 113 | [M-H]⁺ (Acylium Ion) |
| 85 | [M-CHO]⁺ |
| 57 | [C₃H₅O]⁺ |
| 43 | [C₂H₃O]⁺ (Acylium Ion) |
UV-Visible (UV-Vis) Spectroscopy and Photophysical Studies
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. This compound contains two carbonyl groups, which are the primary chromophores. As it lacks extended conjugation, strong absorptions in the visible region are not expected.
The molecule is predicted to exhibit a weak absorption band in the UV region, corresponding to the n → π* (non-bonding to anti-bonding pi orbital) transition of the carbonyl groups. For saturated aldehydes and ketones, this transition typically occurs between 270-300 nm with a low molar absorptivity (ε). masterorganicchemistry.com The lactone carbonyl and the aldehyde carbonyl will both contribute to this absorption, likely resulting in a broad, low-intensity peak. The more energetic π → π* transitions would occur at much shorter wavelengths, likely below 200 nm, which is outside the range of standard UV-Vis spectrophotometers.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the most definitive structural information for a molecule in the solid state, including bond lengths, bond angles, and conformational details. To date, a single-crystal X-ray structure of this compound has not been reported in the publicly accessible literature.
However, studies on the parent compound, γ-butyrolactone, have shown that the five-membered ring adopts an 'envelope' or 'twist' conformation to minimize steric strain. nih.gov It is expected that this compound would also exhibit a non-planar ring structure. A crystal structure would definitively establish the relative stereochemistry at C3 and provide insights into intermolecular interactions, such as hydrogen bonding or dipole-dipole interactions, in the solid state. Obtaining suitable crystals for diffraction studies would be a necessary step for such an analysis.
Retrosynthetic Analysis and Computational Pathway Prediction Tools
Retrosynthetic analysis is a method used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials.
A plausible retrosynthetic analysis for this compound could begin with a functional group interconversion (FGI), disconnecting the aldehyde to a more stable precursor like a primary alcohol or a carboxylic acid ester.
Disconnecting the C3-substituent: One approach involves disconnecting the C3-C(CHO) bond. This leads to a γ-butyrolactone anion equivalent and a formyl cation equivalent. A more practical synthetic equivalent would involve the alkylation of a γ-butyrolactone enolate with a suitable electrophile.
Disconnecting the Lactone Ring: Another strategy is to disconnect the lactone ring itself. A C-O disconnection of the ester bond leads to a 4-hydroxy-3-formylbutanoic acid derivative. This intermediate could potentially be formed from a precursor like glutamic acid or through a Michael addition of a nucleophile to an α,β-unsaturated aldehyde ester, followed by reduction of the ester and cyclization. For example, the reaction could be envisioned from a Michael acceptor like ethyl 2-formylacrylate and a suitable one-carbon nucleophile.
Computational pathway prediction tools can assist in this process by suggesting potential synthetic routes, evaluating the feasibility of reaction steps, and predicting potential side reactions. These tools utilize large databases of chemical reactions and algorithms to identify the most efficient and high-yielding pathways to the target molecule.
Applications in Complex Molecule Synthesis and Research Directions
Role as a Key Chiral Building Block in Advanced Organic Synthesis
5-Oxo-tetrahydro-furan-3-carbaldehyde is a valuable chiral building block, a term for a molecule incorporating one or more chiral centers that can be used in the synthesis of complex, enantiomerically pure compounds. sigmaaldrich.com The presence of both an electrophilic aldehyde and a lactone moiety within a chiral tetrahydrofuran (B95107) framework allows for a wide range of stereocontrolled transformations. The furan (B31954) ring system itself is a cornerstone of bio-based chemistry, with significant research focused on converting bioderived feedstocks into highly useful products through atom-efficient reactions. nih.gov The development of chemo-enzymatic approaches, for instance, has enabled the synthesis of chiral building blocks for tetrahydrofuran-based natural products, highlighting the importance of such scaffolds. researchgate.net The utility of this compound lies in its ability to introduce multiple stereogenic centers and functional groups in a concise manner, streamlining the synthesis of advanced organic molecules.
Intermediacy in Natural Product Total Synthesis (by Analogy to Related Furanones/Tetrahydrofurans)
While direct total syntheses employing this compound are not extensively documented, its structural motifs are central to numerous natural products. The tetrahydrofuran ring is a common feature in a vast array of biologically active compounds isolated from marine and terrestrial sources. nih.gov Synthetic strategies for these natural products frequently rely on key intermediates that are structurally analogous to this compound.
For instance, the synthesis of various marine lipids, terpenes, and polyketides involves the construction of substituted tetrahydrofuran rings as a pivotal step. nih.govnih.gov Chemo-enzymatic methods have been successfully applied to create key tetrahydrofuran intermediates for the formal syntheses of natural products like goniofufurone and trans-kumausyne. researchgate.net Similarly, the total synthesis of complex molecules such as Laurefucin has been achieved through intermediates containing the tetrahydrofuran core. organic-chemistry.org These examples underscore the potential of this compound and related structures to serve as critical precursors in the assembly of complex natural products.
| Natural Product (or Family) | Key Intermediate Type Mentioned |
| Goniofufurone | Fused Tetrahydrofuran Ring |
| Trans-Kumausyne | Tetrahydrofuran-based intermediate |
| Laurefucin | Tetrahydrofuran intermediate |
| Darwinolide | THF-containing intermediate |
| Amphidinolide N | Tetrahydrofuran fragment |
| Formosalides | Trans-disubstituted tetrahydrofuran ring |
Precursor for Novel Heterocyclic Systems (e.g., Pyrroles, Chromenes, Spiro-lactones, Triazoles)
The bifunctional nature of this compound makes it an ideal starting material for the synthesis of diverse heterocyclic systems.
Pyrroles: Polyfunctional pyrroles are valuable intermediates in medicinal chemistry. scispace.com The γ-keto-aldehyde structure of the furanone can, in principle, undergo a Paal-Knorr type reaction with primary amines or ammonia (B1221849) to yield substituted pyrroles, which are core structures in many biologically active compounds. scispace.com Synthetic methods for producing functionalized pyrroles, such as 5-trifluoroacetylpyrrole-2-carbaldehydes, often involve the manipulation of aldehyde and ketone functionalities on a heterocyclic core. researchgate.net
Chromenes: Chromene derivatives possess a wide range of pharmacological properties. orgchemres.org The aldehyde group of this compound can participate in multi-component reactions, for example, with an active methylene (B1212753) compound like malononitrile (B47326) and a phenolic component such as 4-hydroxycoumarin, to construct complex fused chromene systems. orgchemres.orgacgpubs.org Such one-pot cyclocondensation reactions are an efficient way to build molecular complexity. acgpubs.org
Spiro-lactones: Spiro-lactones are present in various natural products and pharmacologically active agents. mdpi.comnih.gov The existing lactone ring in this compound can serve as an anchor point for the construction of a second ring, leading to spirocyclic systems. researchgate.net For example, intramolecular reactions involving derivatization of the aldehyde and subsequent cyclization could yield novel spiro-lactones. The synthesis of spiro-bicyclic β-lactone-γ-lactam systems, for instance, demonstrates the feasibility of constructing such intricate architectures. researchgate.net
Triazoles: Triazoles are a class of nitrogen-containing heterocycles with broad therapeutic applications. nih.gov While direct conversion is not straightforward, the aldehyde function can be transformed into other functionalities, such as an alkyne, through multi-step sequences. This, combined with a conversion of the lactone moiety into an azide, could set the stage for a cycloaddition reaction to form a triazole ring, a common strategy in modern synthetic chemistry. researchgate.netmdpi.com
Development of Novel Derivatization Strategies for Targeted Functionalization
The distinct reactivity of the aldehyde and lactone groups allows for selective modification, enabling the development of targeted derivatization strategies. The aldehyde is amenable to a host of classical transformations, providing a handle for introducing molecular diversity.
Reactions at the Aldehyde Group: This functional group can undergo nucleophilic addition, condensation, oxidation, and reduction. For instance, Knoevenagel condensation with active methylene compounds can extend the carbon chain, while reductive amination can introduce nitrogen-containing substituents. The aldehyde can also be oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to a different set of derivatives. The reactions of analogous furaldehydes are well-established, including their conversion to furfurylidene derivatives. researchgate.net
Reactions involving the Lactone Ring: The lactone can be opened by various nucleophiles, such as hydroxides, alkoxides, or amines, to generate linear γ-hydroxy acid derivatives. These open-chain products, containing multiple functional groups, can be used in further synthetic manipulations.
| Functional Group | Potential Derivatization Reaction | Resulting Structure/Functionality |
| Aldehyde | Reduction (e.g., with NaBH₄) | Primary Alcohol |
| Aldehyde | Oxidation (e.g., with Jones reagent) | Carboxylic Acid |
| Aldehyde | Knoevenagel Condensation | α,β-Unsaturated system |
| Aldehyde | Reductive Amination | Amine |
| Aldehyde | Wittig Reaction | Alkene |
| Lactone | Nucleophilic Ring Opening (e.g., with NaOH) | γ-Hydroxy Carboxylic Acid |
| Lactone | Aminolysis (e.g., with R-NH₂) | γ-Hydroxy Amide |
Future Research Perspectives in Synthetic Methodology Development
Future research will likely focus on exploiting the unique reactivity of this compound to develop novel synthetic methodologies. A key area of interest is the development of stereoselective catalytic processes that can control the configuration of the existing and newly formed stereocenters. The use of this compound as a platform molecule derived from renewable resources aligns with the growing emphasis on sustainable and green chemistry. mdpi.com Research into converting biobased furanics into versatile platform molecules via transformations like the Diels-Alder reaction is an emerging field with significant potential. nih.gov Future work could involve designing tandem reactions where both the aldehyde and lactone functionalities are sequentially or concertedly transformed in a single operation, leading to rapid increases in molecular complexity from a simple, bio-derivable starting material.
Exploration of New Mechanistic Insights in Catalysis and Reactivity
Understanding the reaction mechanisms underlying the transformations of this compound is crucial for optimizing existing methods and discovering new reactions. Mechanistic studies on the catalytic oxidation of related furan aldehydes, such as 5-(hydroxymethyl)furfural (HMF), have provided valuable insights into the roles of catalyst supports and reaction conditions. rsc.orgresearchgate.net For example, investigations into HMF oxidation have proposed detailed reaction pathways involving intermediates like geminal diols. rsc.orgresearchgate.net
Similarly, elucidating the mechanism of multi-component reactions, such as the formation of chromenes, is an active area of research. orgchemres.org These reactions are often proposed to proceed through a cascade of steps including Knoevenagel condensation, Michael addition, and intramolecular cyclization. orgchemres.orgacgpubs.org Future studies could employ computational modeling and advanced spectroscopic techniques to probe transition states and reactive intermediates in reactions involving this compound. This would enable a more rational design of catalysts and reaction conditions to achieve higher efficiency, selectivity, and substrate scope.
Q & A
Basic: What are the optimal synthetic routes for 5-Oxo-tetrahydro-furan-3-carbaldehyde, and how can reaction conditions be controlled to maximize yield?
Methodological Answer:
The synthesis of this compound typically involves multi-step organic reactions, such as oxidation of hydroxymethyl precursors or cyclization of substituted furan derivatives. Key considerations include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) are preferred to stabilize intermediates and enhance reaction rates .
- Temperature Control : Low temperatures (0–5°C) minimize side reactions during aldehyde group formation, while higher temperatures (60–80°C) may be required for cyclization steps .
- Catalysts : Lewis acids (e.g., BF₃·Et₂O) can facilitate ring closure, while oxidizing agents (e.g., PCC) are critical for converting alcohol to aldehyde groups .
- Yield Optimization : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .
Basic: Which spectroscopic techniques are most effective for characterizing the aldehyde functional group in this compound?
Methodological Answer:
The aldehyde group (-CHO) can be confirmed using:
- ¹H NMR : A characteristic singlet at δ 9.6–10.2 ppm for the aldehyde proton. Adjacent protons on the furan ring may show coupling (J = 3–5 Hz) .
- IR Spectroscopy : A strong absorption band near 1720 cm⁻¹ (C=O stretch) and 2820–2720 cm⁻¹ (aldehyde C-H stretch) .
- X-ray Crystallography : Resolve the planar geometry of the aldehyde group and confirm stereochemistry at the 3-position (e.g., SHELXL refinement) .
Basic: How can column chromatography be optimized for purifying this compound?
Methodological Answer:
- Stationary Phase : Use silica gel (60–120 mesh) with a high surface area for better resolution .
- Mobile Phase : Start with a non-polar solvent (hexane) and gradually increase polarity with ethyl acetate (e.g., 10% → 30% EA/hexane). Monitor fractions via TLC (Rf ~0.3 in 20% EA/hexane) .
- Sample Loading : Pre-adsorb the crude product onto silica gel to prevent band broadening.
- Temperature : Maintain ambient temperature to avoid decomposition of the aldehyde group.
Advanced: What strategies can resolve discrepancies in crystallographic data during structure determination?
Methodological Answer:
- Data Collection : Use high-resolution X-ray data (≤1.0 Å) to reduce noise. For twinned crystals, employ the HKL-3000 suite for data integration .
- Refinement Tools : Apply SHELXL for small-molecule refinement, utilizing restraints for disordered regions (e.g., aldehyde group thermal motion) .
- Validation : Cross-check with spectroscopic data (NMR, IR) to confirm bond lengths and angles. Software like PLATON can identify missed symmetry or voids .
Advanced: How does the stereochemistry at the 3-position influence the compound's reactivity in nucleophilic addition reactions?
Methodological Answer:
- Stereoelectronic Effects : The 3-position’s configuration (R/S) affects nucleophilic attack trajectories. For example, (3S) stereochemistry may favor axial attack due to reduced steric hindrance .
- Experimental Validation : Perform kinetic studies using chiral amines (e.g., benzylamine) under controlled pH (7–9). Monitor reaction rates via UV-Vis or LC-MS .
- Computational Modeling : Use DFT (e.g., Gaussian) to calculate transition-state energies and predict regioselectivity .
Advanced: What computational methods are recommended for modeling the compound's electronic structure to predict reaction pathways?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electron density around the aldehyde and furan ring .
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., water, DMSO) on reaction intermediates using GROMACS .
- Docking Studies : For biological applications, model interactions with enzymes (e.g., aldose reductase) using AutoDock Vina. Validate with experimental IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
